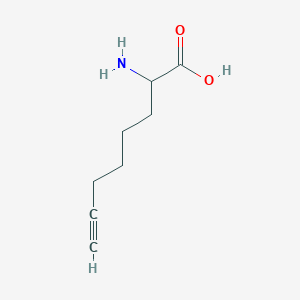
Edtah
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediaminetetraacetic acid, commonly known as Edtah, is a widely used aminopolycarboxylic acid. It is a colorless, water-insoluble solid that forms water-soluble complexes with metal ions. This property makes this compound an essential chelating agent in various applications, including analytical chemistry, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Edtah is synthesized through the reaction of ethylenediamine with chloroacetic acid. The reaction involves the following steps:
Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine reacts with chloroacetic acid in an aqueous medium to form this compound.
Neutralization: The resulting solution is neutralized with sodium hydroxide to form the disodium salt of this compound, which is more soluble in water.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Edtah undergoes various chemical reactions, including:
Complexation: this compound forms stable complexes with metal ions, such as calcium, magnesium, and iron.
Chelation: This compound acts as a chelating agent, binding to metal ions and forming ring structures.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include metal ions like calcium, magnesium, and iron.
Conditions: Reactions typically occur in aqueous solutions with controlled pH levels to ensure optimal complexation.
Major Products
The major products formed from this compound reactions are metal-Edtah complexes, which are stable and water-soluble .
Applications De Recherche Scientifique
Edtah has a wide range of scientific research applications:
Mécanisme D'action
Edtah exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the coordination of metal ions with the nitrogen and oxygen atoms in the this compound molecule. The chelation process prevents metal ions from participating in unwanted chemical reactions, thereby stabilizing the solution .
Comparaison Avec Des Composés Similaires
Edtah is compared with other chelating agents, such as:
Diethylenetriaminepentaacetic acid (DTPA): Similar to this compound but has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Biodegradable alternative to this compound but less effective in complexation.
Ethylenediaminedisuccinic acid (EDDS): Biodegradable and environmentally friendly but less stable than this compound.
This compound’s uniqueness lies in its ability to form stable, water-soluble complexes with a wide range of metal ions, making it highly versatile and effective in various applications .
Propriétés
Numéro CAS |
38932-78-4 |
|---|---|
Formule moléculaire |
C10H20N6O8 |
Poids moléculaire |
352.30 g/mol |
Nom IUPAC |
2-[2-[bis[2-(hydroxyamino)-2-oxoethyl]amino]ethyl-[2-(hydroxyamino)-2-oxoethyl]amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C10H20N6O8/c17-7(11-21)3-15(4-8(18)12-22)1-2-16(5-9(19)13-23)6-10(20)14-24/h21-24H,1-6H2,(H,11,17)(H,12,18)(H,13,19)(H,14,20) |
Clé InChI |
VCYBNECPYBWAPN-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)NO)CC(=O)NO)N(CC(=O)NO)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)
